Regaloside C

描述

Regaloside C 是一种从百合属植物鳞茎中分离得到的甘油葡萄糖苷。 它以其抗炎特性和心脏保护活性而闻名,通过保护 H₂O₂ 诱导的心脏 H9C2 细胞中的线粒体来实现 .

准备方法

合成路线和反应条件

Regaloside C 通常使用深共熔溶剂 (DESs) 从百合属植物鳞茎中提取。 优化后的提取条件包括:50°C 的提取温度、40 分钟的提取时间、1:25 的固液比和 DES 中 20% 的水比例 .

工业生产方法

This compound 的工业生产涉及使用 DESs 从百合属植物鳞茎中同时提取酚酸和多糖。 这种方法被认为是高效且环保的 .

化学反应分析

反应类型

Regaloside C 会经历各种化学反应,包括氧化和还原。 它以保护心脏细胞中的线粒体而闻名,从而保护心脏细胞免受 H₂O₂ 诱导的心脏 H9C2 细胞损伤 .

常见试剂和条件

涉及 this compound 的反应中使用的常见试剂包括过氧化氢 (H₂O₂),用于诱导心肌细胞的氧化应激 .

形成的主要产物

科学研究应用

Chemical Applications

Study of Phenolic Compounds

Regaloside C is utilized in the study of phenolic compounds and their extraction methods. Research indicates that it can be effectively extracted using deep eutectic solvents (DESs), which provide an environmentally friendly approach to isolating bioactive compounds from plant materials.

Analytical Techniques

The compound has been analyzed using High-Performance Liquid Chromatography (HPLC) methods. These techniques have demonstrated this compound's significant antioxidant effects when evaluated alongside other regalosides . The precision and accuracy of these methods are critical for determining the compound's concentration in various extracts.

Biological Applications

Cardiomyocyte Protection

this compound exhibits protective effects on cardiomyocytes, particularly in H₂O₂-induced oxidative stress models. Studies show that it safeguards mitochondrial function in heart H9C2 cells, making it a potential candidate for therapeutic applications in cardiovascular diseases .

Anti-Inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research indicates that this compound can modulate inflammatory pathways, providing insights into its potential use in treating inflammatory conditions .

Medical Applications

Therapeutic Potential

Given its cardioprotective and anti-inflammatory properties, this compound is being explored as a therapeutic agent for cardiovascular diseases. Its ability to protect heart cells from oxidative stress positions it as a promising candidate for further clinical studies aimed at developing new treatments for heart-related ailments .

Industrial Applications

Natural Product Extraction

In industrial settings, this compound is used in the extraction of natural products from plant sources. The application of DESs in its extraction not only enhances yield but also aligns with sustainable practices in natural product chemistry .

Table 1: HPLC Analysis of this compound and Other Regalosides

| Analyte | Original Amount (μg/L) | Found Amount (μg/L) | Recovery (%) |

|---|---|---|---|

| This compound | 35.05 | 43.01 | 99.46 |

| Regaloside K | 11.15 | 13.16 | 100.78 |

| Regaloside H | 47.78 | 57.60 | 98.16 |

Table 2: Stability of this compound Over Time

| Time (Day) | Percentage Remaining (%) |

|---|---|

| 0 | 100 |

| 1 | 100.44 |

| 2 | 100.68 |

| 3 | 101.32 |

| 4 | 101.56 |

作用机制

Regaloside C 通过保护 H₂O₂ 诱导的心脏 H9C2 细胞中的线粒体来发挥作用。 这种保护有助于减少心肌细胞的氧化应激和炎症 . 涉及的分子靶标和通路包括线粒体保护通路和抗炎通路 .

相似化合物的比较

Regaloside C 与从百合属植物中分离得到的其他酚类化合物类似,如 Regaloside A、Regaloside B 和 Regaloside E . this compound 由于其特殊的心肌保护活性及其使用 DESs 高效提取而独一无二 .

类似化合物的列表

- Regaloside A

- Regaloside B

- Regaloside E

- Regaloside H

- Cyanidin-3-O-rutinoside

- Isoquercitrin

生物活性

Regaloside C is a glycerol glucoside derived from the bulbs of the Lilium genus, particularly noted for its diverse biological activities, including antioxidant, anti-inflammatory, and cardioprotective effects. This article synthesizes current research findings on this compound, providing insights into its biological activity, mechanisms of action, and potential applications.

1. Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which contributes to its bioactivity. It is part of a larger group of compounds known as regalosides, which have garnered attention for their health benefits.

2. Antioxidant Activity

Research Findings:

Recent studies have demonstrated that this compound exhibits significant antioxidant properties. In assays measuring radical scavenging activity, this compound showed effective inhibition against both ABTS and DPPH radicals. The half-maximal inhibitory concentration (IC50) values were reported as follows:

| Compound | IC50 (μM) |

|---|---|

| This compound | 139.0 (ABTS), 51.6 (DPPH) |

| Ascorbic Acid | 108.2 (ABTS), 50.7 (DPPH) |

These results indicate that this compound's antioxidant activity is comparable to that of ascorbic acid, a well-known antioxidant .

3. Anti-inflammatory Effects

Case Studies:

In vitro studies have indicated that this compound can modulate inflammatory pathways. For instance, it has been shown to inhibit the production of pro-inflammatory cytokines in macrophage cell lines, suggesting a potential role in managing inflammatory diseases .

A specific study highlighted that treatment with this compound reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), markers commonly associated with inflammation .

4. Cardiomyocyte Protection

Mechanisms of Action:

this compound has demonstrated cardioprotective effects in various experimental models. One study reported that it significantly reduced apoptosis in cardiomyocytes subjected to oxidative stress induced by hydrogen peroxide. The proposed mechanism involves the upregulation of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

5. Pharmacokinetics and Bioavailability

Research Insights:

The pharmacokinetic profile of this compound has been explored through various analytical methods, including High-Performance Liquid Chromatography (HPLC). The compound was detected in concentrations ranging from 1.12 to 29.76 mg per freeze-dried gram in various extracts . The stability tests indicated that this compound maintains its integrity over time under standard storage conditions.

6. Clinical Implications

Given its biological activities, this compound holds promise for therapeutic applications in conditions characterized by oxidative stress and inflammation, such as cardiovascular diseases and chronic inflammatory disorders.

属性

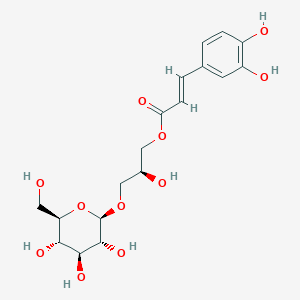

IUPAC Name |

[(2S)-2-hydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O11/c19-6-13-15(24)16(25)17(26)18(29-13)28-8-10(20)7-27-14(23)4-2-9-1-3-11(21)12(22)5-9/h1-5,10,13,15-22,24-26H,6-8H2/b4-2+/t10-,13-,15-,16+,17-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVLNCWXFKKSRQB-NSVVQGBUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)OCC(COC2C(C(C(C(O2)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)OC[C@H](CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001347728 | |

| Record name | Regaloside C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117591-85-2 | |

| Record name | Regaloside C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Regaloside C and where is it found?

A1: this compound, chemically known as (2S)-1-O-caffeoyl-3-O-β-D-glucopyranosylglycerol, is a phenolic glycoside naturally occurring in the bulbs of lily species like Lilium lancifolium Thunb. [, , ].

Q2: Are there efficient methods for extracting this compound from natural sources?

A2: Yes, recent research [] suggests that deep eutectic solvents (DESs) offer a greener and potentially more efficient alternative to traditional organic solvents for extracting this compound. This method, optimized for Lilium lancifolium Thunb., achieved extraction yields comparable to conventional methods [].

Q3: Have any analytical techniques been developed specifically for quantifying this compound?

A3: While the provided research doesn't detail specific analytical methods solely for this compound, RP-HPLC has been successfully employed to determine its presence alongside another phenolic glycoside, Regaloside A, in lily samples []. This method, utilizing a C18 column and a methanol-water mobile phase, demonstrated good accuracy and reproducibility [].

Q4: Has the presence of this compound been reported in other Lilium species besides Lilium lancifolium Thunb.?

A4: Yes, research indicates that this compound has also been identified in Lilium pardarinum, alongside other phenylpropanoid glycerol glucosides []. Additionally, Lilium henryi has been found to contain this compound among its chemical constituents [].

Q5: Are there any structural isomers of this compound found in nature?

A5: Interestingly, research has revealed the presence of (2R)-1-O-caffeoy1-3-O-β-D-glucopyranosylglycerol, termed epi-Regaloside C, as a natural isomer of this compound. This isomer, differentiated by its stereochemistry at the 2-position, was discovered in Lilium pardarinum []. This finding highlights the structural diversity of phenylpropanoid glycerol glucosides in lily species.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。